molecular formula C8H9ClN2O B12611841 N-[4-(Chloromethyl)-2-pyridinyl]acetamide CAS No. 872706-98-4

N-[4-(Chloromethyl)-2-pyridinyl]acetamide

Cat. No.: B12611841
CAS No.: 872706-98-4
M. Wt: 184.62 g/mol
InChI Key: JZUFFJBSWCWJNX-UHFFFAOYSA-N
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Description

N-[4-(Chloromethyl)-2-pyridinyl]acetamide is an organic compound with the molecular formula C8H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Chloromethyl)-2-pyridinyl]acetamide typically involves the chloromethylation of 2-pyridinylacetamide. One common method includes the reaction of 2-pyridinylacetamide with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position of the pyridine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Chloromethyl)-2-pyridinyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-[4-(aminomethyl)-2-pyridinyl]acetamide, while oxidation can produce N-[4-(carboxymethyl)-2-pyridinyl]acetamide.

Scientific Research Applications

N-[4-(Chloromethyl)-2-pyridinyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(Chloromethyl)-2-pyridinyl]acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Chloromethyl)-2-pyridinyl]acetamide: C8H9ClN2O

    N-(4-Chlorophenyl)acetamide: C8H8ClNO

    N-(4-Bromophenyl)acetamide: C8H8BrNO

Uniqueness

This compound is unique due to the presence of both the chloromethyl and pyridinyl groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

872706-98-4

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

N-[4-(chloromethyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C8H9ClN2O/c1-6(12)11-8-4-7(5-9)2-3-10-8/h2-4H,5H2,1H3,(H,10,11,12)

InChI Key

JZUFFJBSWCWJNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)CCl

Origin of Product

United States

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